Brompheniramine (CAS 86-22-6), most commonly procured and formulated as its maleate salt (CAS 980-71-2), is a first-generation alkylamine-class histamine H1-receptor antagonist[1]. Characterized by a bromine-substituted phenyl ring, it exhibits high lipophilicity (LogP ~3.5) and high aqueous solubility in its salt form [2]. For pharmaceutical manufacturers and formulation scientists, brompheniramine serves as a critical active pharmaceutical ingredient (API) in multi-symptom cold, cough, and allergy medications. Its structural profile provides a distinct pharmacokinetic advantage over non-halogenated analogs, offering prolonged tissue binding and a highly stable formulation profile in both solid-dose and liquid-suspension matrices [1].
Substituting brompheniramine with its closest structural analog, chlorpheniramine, or the unsubstituted pheniramine, fundamentally alters the physicochemical and pharmacokinetic behavior of the final drug product. The substitution of chlorine with bromine increases the molecule's basicity (pKa ~10.1 vs ~9.13), which directly impacts ion-pairing behavior, buffer selection in liquid formulations, and chromatographic retention during quality control[1]. Furthermore, brompheniramine exhibits a significantly larger volume of distribution (11.7 L/kg vs 7.0 L/kg for chlorpheniramine), meaning a generic swap would compromise tissue penetration and shorten the duration of peripheral antihistaminic action, necessitating a complete reformulation of extended-release dosing schedules [2].
Clinical pharmacokinetic evaluations demonstrate that brompheniramine achieves a significantly broader tissue distribution than its chlorinated counterpart. Brompheniramine exhibits a mean volume of distribution of 11.7 ± 3.1 L/kg, whereas chlorpheniramine is restricted to a mean of 7.0 ± 2.8 L/kg[1]. This nearly 67% increase in distribution volume is driven by the enhanced lipophilicity imparted by the bromine substitution, allowing for deeper peripheral tissue penetration and prolonged suppression of histamine-induced responses [1].
| Evidence Dimension | Volume of Distribution (Vd) |
| Target Compound Data | 11.7 ± 3.1 L/kg |
| Comparator Or Baseline | Chlorpheniramine (7.0 ± 2.8 L/kg) |
| Quantified Difference | ~67% larger volume of distribution |
| Conditions | In vivo human pharmacokinetic profiling following oral administration |
A larger volume of distribution ensures prolonged peripheral tissue saturation, making brompheniramine a highly effective API choice for extended-relief allergy formulations.
The halogen exchange from chlorine to bromine subtly alters the electron density of the alkylamine structure, resulting in a measurable shift in basicity. Brompheniramine possesses a basic pKa of approximately 10.1 [1], compared to chlorpheniramine's pKa of 9.13 to 9.2 [2]. In multi-API liquid formulations (such as pediatric cough syrups combining decongestants and antitussives), this higher pKa means brompheniramine remains ionized over a broader physiological and formulation pH range, altering its ion-pairing dynamics with acidic counter-ions (like maleate or citrate) and requiring distinct buffering strategies to prevent API precipitation [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the basic amine |
| Target Compound Data | pKa ~10.1 |
| Comparator Or Baseline | Chlorpheniramine (pKa ~9.13 - 9.2) |
| Quantified Difference | ~0.9 to 1.0 unit increase in pKa |
| Conditions | Standard physicochemical characterization at 25°C |
Formulators must account for this higher pKa when designing liquid multi-symptom products to ensure API solubility and prevent phase separation during long-term storage.
Brompheniramine demonstrates robust intrinsic potency at the histamine H1-receptor, which translates to efficient API utilization in solid dose manufacturing. In vitro receptor binding assays indicate that brompheniramine has a dissociation constant (Kd) of approximately 6.06 nM, showing stronger or equivalent target engagement compared to chlorpheniramine (IC50 ~12 nM) . This high affinity ensures that even low-milligram doses (typically 4 mg for the racemic mixture) achieve near-complete receptor occupancy, minimizing the required excipient-to-API ratio in tablet pressing.
| Evidence Dimension | H1-receptor binding affinity |
| Target Compound Data | Kd ~6.06 nM |
| Comparator Or Baseline | Chlorpheniramine (IC50 ~12 nM) |
| Quantified Difference | High nanomolar affinity enabling low-dose efficacy |
| Conditions | In vitro human H1-receptor binding assays |
High receptor affinity allows manufacturers to minimize API loading per dose, reducing raw material costs and enabling smaller, more patient-compliant tablet sizes.
For advanced procurement strategies aiming to optimize formulation weight and reduce metabolic load, the isolation of brompheniramine's S-(+)-enantiomer (dexbrompheniramine) provides a distinct quantitative advantage over the racemic mixture. Dexbrompheniramine possesses the primary pharmacological activity at the H1-receptor, making it approximately twice as potent as racemic brompheniramine on a milligram-for-milligram basis [1]. Procuring the chirally pure form allows formulators to halve the active ingredient mass (e.g., from 4 mg to 2 mg) while maintaining identical therapeutic efficacy [1].
| Evidence Dimension | Milligram-for-milligram relative potency |
| Target Compound Data | Dexbrompheniramine (S-(+)-enantiomer) |
| Comparator Or Baseline | Racemic Brompheniramine |
| Quantified Difference | 2x greater potency for the purified enantiomer |
| Conditions | Receptor binding and clinical dosing equivalency |
Procuring the purified enantiomer halves the required API mass per dose, freeing up formulation space for other active ingredients in complex combination therapies.
Because of its large volume of distribution (11.7 L/kg) and prolonged terminal half-life (up to ~25 hours in adults), brompheniramine is a highly effective API for 12-hour or 24-hour extended-release allergy and cold medications[1]. It outperforms shorter-acting analogs by maintaining peripheral tissue saturation without requiring excessive initial dosing.
Due to its specific pKa (~10.1) and excellent solubility as a maleate salt, brompheniramine is highly suitable for complex liquid formulations [2]. It can be stably co-formulated with decongestants (e.g., phenylephrine) and antitussives (e.g., dextromethorphan) in buffered aqueous systems where lower-pKa bases might struggle with ion-pairing or precipitation.
Leveraging the extreme potency of its purified enantiomer (dexbrompheniramine), manufacturers can design ultra-compact combination tablets [3]. By requiring only ~2 mg of API for full therapeutic effect, formulators gain critical mass and volume allowances to include bulky excipients or secondary APIs like NSAIDs or expectorants without increasing the final pill size.
Irritant